molecular formula C12H11NO B1267549 Phenyl(pyridin-3-yl)methanol CAS No. 6270-47-9

Phenyl(pyridin-3-yl)methanol

Cat. No.: B1267549
CAS No.: 6270-47-9
M. Wt: 185.22 g/mol
InChI Key: NRMUKAFNUZGGDX-UHFFFAOYSA-N
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Description

Phenyl(pyridin-3-yl)methanol, a solid compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol, is a valuable chemical intermediate in medicinal chemistry and drug discovery research . This compound is characterized by a melting point of 65-69 °C and a boiling point of 180-184 °C at 2.5 Torr . Its structure, featuring both pyridine and phenyl rings connected by a methanol group, makes it a versatile scaffold for constructing more complex, biologically active molecules. Researchers extensively utilize this compound and its derivatives as core building blocks in the synthesis of novel pharmacologically active compounds. For instance, it serves as a key precursor in the development of 4-phenyl-6-(pyridin-3-yl)pyrimidines, which have demonstrated potent in vitro antitrypanosomal activity against Trypanosoma brucei rhodesiense (the parasite responsible for Human African trypanosomiasis) with IC50 values as low as 0.38 µM . Furthermore, structurally related scaffolds, such as 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, have shown significant and broad-spectrum in vitro antiproliferative activity against the NCI-60 panel of human cancer cell lines, including renal cancer and melanoma cells, demonstrating superior potency in some cases to established drugs like paclitaxel and gefitinib . This research value underscores the compound's importance in pioneering new therapeutic agents for neglected tropical diseases and oncology. Specifications: • CAS Number: 6270-47-9 • Molecular Formula: C12H11NO • Molecular Weight: 185.22 g/mol • Physical State: Colorless solid • Melting Point: 65-69 °C • Density: 1.155 g/cm³ (predicted at 20 °C) This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl(pyridin-3-yl)methanol
Source PubChem
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InChI

InChI=1S/C12H11NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9,12,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMUKAFNUZGGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284090
Record name phenyl(pyridin-3-yl)methanol
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6270-47-9
Record name 6270-47-9
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Ii. Synthetic Methodologies for Phenyl Pyridin 3 Yl Methanol and Its Derivatives

Direct Synthetic Approaches

Direct methods for synthesizing Phenyl(pyridin-3-yl)methanol primarily involve the reduction of the corresponding ketone, Phenyl(pyridin-3-yl)methanone, or the formation of the crucial carbon-carbon bond through nucleophilic substitution.

Asymmetric hydrogenation is a powerful and environmentally benign method for producing enantiomerically pure alcohols from prochiral ketones. nih.gov This technique utilizes molecular hydrogen and a chiral catalyst to selectively add hydrogen across the carbonyl group, yielding one enantiomer in excess. nih.gov The process is highly atom-efficient, making it suitable for large-scale synthesis. nih.gov

The success of asymmetric hydrogenation hinges on the design and selection of the chiral catalyst. Transition metal complexes, particularly those of ruthenium (Ru) and iridium (Ir), are widely employed. nih.govacs.org Iridium-based catalysts, often formulated as an Ir/L* complex where L* is a chiral ligand, have shown high efficacy in the hydrogenation of ketones. mdpi.comgoogle.com

For instance, a catalyst system prepared in situ from a metal complex like [Ir(COD)Cl]₂ and a chiral ligand can effectively catalyze the asymmetric hydrogenation of phenyl(pyridinyl)methanone derivatives. google.com Other notable catalyst systems include Ru complexes with chiral diphosphines and amine-based ligands, such as the η⁶-arene/TsDPEN–Ru and MsDPEN–Cp*Ir systems, which perform well under neutral to slightly acidic conditions. nih.gov The choice of metal and ligand is crucial for achieving high activity and enantioselectivity. nih.gov

Achieving high enantiomeric excess (ee) and chemical yield requires careful optimization of reaction parameters. Factors such as temperature, hydrogen pressure, solvent, the presence of a base, and catalyst loading are critical. google.comnih.gov

A study on the asymmetric hydrogenation of Phenyl(pyridin-2-yl)methanone, a close analog of the target precursor, highlights the impact of these variables. The reaction, catalyzed by an Ir/L* complex, demonstrated that changes in the base and temperature could significantly affect both yield and enantioselectivity. google.com For example, using lithium tert-butoxide as the base at 60°C resulted in a 96% yield and 93% ee, whereas sodium methoxide (B1231860) at 40°C gave a 91% yield and 87% ee. google.com Increasing the catalyst loading can improve turnover frequency, and reducing it can test the catalyst's efficiency, with some reactions proceeding to full conversion with as little as 0.2 mol % catalyst. nih.gov

Table 1: Optimization of Reaction Conditions for Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone google.com Data adapted from a study on a closely related substrate.

EntryBaseTemperature (°C)Time (h)Yield (%)ee (%)
1Sodium Methoxide40129187
2Sodium Carbonate40129295
3Lithium tert-butoxide6089693

Asymmetric Hydrogenation of Phenyl(pyridin-3-yl)methanone

Substrate Scope and Limitations in Asymmetric Hydrogenation

The applicability of a given catalyst system across a range of substrates is a key measure of its utility. Asymmetric hydrogenation catalysts have been successfully applied to a wide variety of ketones. nih.gov Heteroaromatic ketones, including pyridyl ketones, are generally good substrates for these reactions, yielding chiral alcohols with high enantioselectivity. nih.govnih.gov The heteroaromatic moieties are typically stable under the hydrogenation conditions. nih.gov

The substrate scope can be influenced by electronic and steric factors. For example, in some iridium-catalyzed hydrogenations, substrates with electron-donating groups on the aryl ring tend to yield higher enantioselectivities compared to those with electron-withdrawing groups. mdpi.com While many aromatic ketones can be hydrogenated with excellent results, sterically hindered ketones, such as tert-alkyl ketones, can present a significant challenge, often resulting in low yields and enantioselectivities. nih.gov Furthermore, the development of intermolecular asymmetric reactions is often confined to specific, well-matched combinations of substrates and catalysts. wikipedia.org

Nucleophilic substitution reactions provide a fundamental method for forming the carbon-framework of this compound. These reactions typically involve a nucleophile attacking an electrophilic carbon atom, leading to the displacement of a leaving group. libretexts.org In the context of pyridyl compounds, nucleophilic aromatic substitution (SNAr) is a common pathway, often proceeding through a concerted mechanism rather than a stepwise addition-elimination sequence, particularly with good leaving groups like chlorides and bromides. sci-hub.senih.gov

A classic example of a nucleophilic substitution involving the specified moieties is the reaction of pyridine (B92270) with benzyl (B1604629) bromide. In this reaction, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the benzylic carbon of benzyl bromide and displacing the bromide ion. researchgate.netresearchgate.net This process, known as the Menschutkin reaction, results in the formation of an N-benzylpyridinium salt. researchgate.net

While this reaction illustrates the fundamental reactivity between a pyridine and a benzyl halide, it leads to N-alkylation rather than the C-C bond formation required for this compound. More direct synthetic routes to the desired carbon skeleton often involve the use of organometallic reagents. For example, the palladium-catalyzed cross-coupling of benzyl halides with pyridyl aluminum reagents can afford pyridylarylmethanes, which possess the core structure of the target molecule. organic-chemistry.org

Nucleophilic Substitution Reactions

Condensation and Reduction of Schiff Base Intermediates

A viable synthetic route to this compound involves a two-step process beginning with the formation of a Schiff base, followed by its reduction. The initial step is a condensation reaction between an appropriate primary amine and a carbonyl compound. For instance, the reaction of 3-aminopyridine (B143674) with benzaldehyde (B42025) yields the corresponding imine, or Schiff base.

This intermediate is then subjected to a reduction step to convert the imine double bond to a single bond, yielding the secondary amine. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reduction of the imine in a solvent like methanol (B129727) or dimethylformamide (DMF) provides the target phenyl(pyridin-3-yl)methanamine. While this method primarily yields the methanamine, subsequent modifications would be required to obtain the methanol. A more direct approach to the carbinol involves the reaction of nicotinic aldehyde with a phenyl Grignard reagent.

Friedel-Crafts Type Hydroxyalkylation for Carbinol Synthesis

The Friedel-Crafts hydroxyalkylation reaction offers a direct method for the synthesis of pyridyl aryl carbinols. This electrophilic aromatic substitution reaction involves the reaction of a carbonyl compound, such as a pyridinecarbaldehyde, with an aromatic C-H bond in the presence of a Lewis acid catalyst.

The reaction of pyridine-3-carbaldehyde with benzene, mediated by a Lewis acid like aluminum bromide (AlBr₃), can lead to the formation of this compound. The Lewis acid activates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to attack by the aromatic ring. This method can sometimes be complicated by the formation of diarylated products, depending on the specific pyridinecarbaldehyde isomer and reaction conditions used. For instance, while pyridine-2-carbaldehyde can yield the desired alcohol, pyridine-3- and -4-carbaldehydes have been reported to sometimes favor diarylation. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the exploration of their chemical properties and biological activities. These syntheses often employ advanced catalytic methods to introduce various aryl groups onto the pyridine ring.

Synthesis of 6-Arylated-Pyridin-3-yl Methanol Derivatives

A common strategy for synthesizing 6-arylated-pyridin-3-yl methanol derivatives involves a two-step process: a palladium-catalyzed cross-coupling reaction to introduce the aryl group at the 6-position of the pyridine ring, followed by the reduction of the aldehyde at the 3-position to a methanol group.

The general synthetic scheme starts with a halogenated pyridine derivative, typically 6-chloronicotinaldehyde (B1585923) or 6-bromonicotinaldehyde. This starting material undergoes a cross-coupling reaction, most commonly a Suzuki-Miyaura coupling, with an appropriate arylboronic acid. This step yields a 6-arylnicotinaldehyde intermediate. The final step is the reduction of the aldehyde group to the primary alcohol, which is typically accomplished using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as methanol. researchgate.net

This methodology has been used to synthesize a variety of derivatives, including:

(6-(2-benzofuranyl)pyridin-3-yl)methanol (BFPM)

(6-([1,1'-biphenyl]-4-yl)pyridin-3-yl)methanol (BPPM)

(6-(3-fluorophenyl)pyridin-3-yl)methanol (FPPM)

(6-(4-chlorophenyl)pyridin-3-yl)methanol (CPPM) researchgate.net

Suzuki Coupling Reactions in Derivative Synthesis

The Suzuki-Miyaura coupling reaction is a cornerstone in the synthesis of 6-arylated-pyridin-3-yl methanol derivatives due to its high efficiency and broad functional group tolerance. mdpi.com This palladium-catalyzed reaction creates a carbon-carbon bond between the halogenated pyridine ring and an organoboron compound, typically an arylboronic acid. researchgate.net

The reaction conditions for Suzuki coupling can be varied, but generally involve a palladium catalyst, a base, and a solvent system. A common catalyst is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The choice of base and solvent can significantly impact the reaction yield and rate.

ReactantsCatalystBaseSolventTemperatureYield
6-chloronicotinaldehyde, Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol (B145695)/WaterRefluxGood
6-bromopyridin-3-yl)methanol, Arylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/Water80 °CModerate to Good

This table represents typical conditions and outcomes for Suzuki coupling reactions in the synthesis of 6-arylated pyridine derivatives.

Palladium-Catalyzed Reductions in Derivative Synthesis

While palladium catalysts are integral to the arylation of the pyridine ring in these syntheses, their direct role in the reduction of the aldehyde to the methanol group is not the standard reported method. The synthesis of 6-arylated-pyridin-3-yl methanol derivatives typically proceeds via a palladium-catalyzed cross-coupling reaction to form the 6-aryl-nicotinaldehyde intermediate, as detailed previously.

The subsequent reduction of the aldehyde functionality is most commonly achieved using standard chemical reducing agents. Sodium borohydride (NaBH₄) is frequently employed for this purpose due to its selectivity and mild reaction conditions. The process involves dissolving the 6-aryl-nicotinaldehyde in a protic solvent like methanol or ethanol and adding NaBH₄ at a controlled temperature, often starting at 0°C and allowing the reaction to proceed to completion at room temperature. This robust and high-yielding method is the final step in producing the desired 6-arylated-pyridin-3-yl methanol derivatives.

Synthesis of Pyridine-Based Aromatase Inhibitors (e.g., (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol)

The structural framework of this compound is a key component in the development of certain enzyme inhibitors, such as those targeting aromatase. Aromatase is a crucial enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer.

The synthesis of the specific aromatase inhibitor, (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol, highlights the multi-step and convergent nature of synthesizing such complex derivatives. The synthesis can be broken down into key stages:

Preparation of the benzofuran (B130515) core: This typically involves the synthesis of a substituted benzofuran ring system.

Introduction of the pyridylmethanol moiety: A key step involves the reaction of a lithiated pyridine derivative with a benzofuran ketone. For example, 3-bromopyridine (B30812) can be treated with n-butyllithium to form 3-lithiopyridine. This organolithium reagent then reacts with a ketone precursor, such as (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)methanone, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C).

Work-up and purification: The reaction is quenched, and the final product is isolated and purified using techniques like column chromatography.

This synthetic approach allows for the creation of a chiral center at the methanolic carbon, and the resulting enantiomers may exhibit different biological activities. Molecular modeling studies have sometimes been used to predict which enantiomer is likely to have higher inhibitory activity.

Starting MaterialsKey ReagentsProductApplication
3-Bromopyridine, (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)methanonen-Butyllithium, THF(4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanolAromatase Inhibitor

This table outlines the key components in the synthesis of a specific pyridine-based aromatase inhibitor.

Synthesis of Urea (B33335) Scaffold-Based Compounds Incorporating Phenyl(pyridin-3-yl)phenyl Moieties

A notable class of derivatives is based on a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold. The synthesis of these compounds is a multi-step process designed to build the diarylurea core and attach various functional groups. nih.govpreprints.org The general synthetic pathway often begins with a Suzuki coupling reaction to create the core biphenylpyridine structure. This is followed by the reduction of a nitro group to an amine, which then serves as a key intermediate.

The final step in forming the urea linkage involves reacting the synthesized amine with a variety of phenyl isocyanates. This approach allows for the introduction of diverse substituents on the terminal phenyl ring, which can be selected based on their electronic (σ) and steric (π) properties. preprints.org

A representative synthesis involves the following key transformations:

Suzuki Coupling: A substituted nitrobenzene (B124822) is coupled with a pyridineboronic acid derivative to form the nitro-functionalized biphenylpyridine intermediate.

Nitro Group Reduction: The nitro group on the intermediate is reduced to an amino group. A common method for this step is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov

Urea Formation: The resulting amine is reacted with a substituted phenyl isocyanate in a suitable solvent to yield the final 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative. researchgate.net

Researchers have synthesized series of these compounds, incorporating moieties designed to be exposed to solvent, such as 4-hydroxylmethylpiperidinyl, trimethoxyphenyloxy, and 4-hydroxyethylpiperazine, onto the core structure. nih.govresearchgate.net

Table 1: Key Steps in the Synthesis of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives

Step Reaction Type Typical Reagents and Conditions Purpose
1 Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, 95 °C To form the core 4-(pyridin-3-yl)phenyl structure.
2 Reduction 10% Pd/C, H₂ atmosphere, Ethanol To convert the nitro intermediate to the key amine precursor. nih.gov
3 Urea Synthesis Substituted Phenyl Isocyanate To form the final diarylurea scaffold.

Synthesis of Pyrazolo[1,5-a]pyrimidin-3-yl)methanol Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is of significant interest due to their established role as valuable scaffolds in medicinal chemistry. nih.gov The construction of these molecules, including those featuring a methanol group, typically involves the initial formation of the core heterocyclic ring system followed by functional group manipulations.

The formation of the pyrazolo[1,5-a]pyrimidine core is often achieved through cyclocondensation reactions. nih.gov A common strategy involves reacting 5-aminopyrazole precursors with 1,3-dicarbonyl compounds or their equivalents. researchgate.net For instance, 5-amino-3-methylpyrazole can be reacted with diethyl malonate to produce a dihydroxy-heterocycle, which can then be chlorinated using phosphorus oxychloride to yield a dichloro-pyrazolo[1,5-a]pyrimidine intermediate. nih.gov

Once the core is established, the introduction of a methanol group at a specific position can be accomplished through standard organic transformations. A frequent approach is the reduction of a corresponding carboxylic acid ester or an aldehyde. For example, an ethyl carboxylate derivative of pyrazolo[1,5-a]pyrimidine can be reduced to the primary alcohol using reducing agents like sodium borohydride in the presence of calcium chloride. mdpi.com Alternatively, an aldehyde can be formed by the oxidation of a primary alcohol using a reagent such as Dess-Martin periodinane, and this aldehyde can then be used in further reactions like reductive amination. nih.govmdpi.com

Table 2: Example Synthetic Sequence for a Pyrazolo[1,5-a]pyrimidine Methanol Derivative

Step Transformation Reagents and Conditions Intermediate/Product
1 Reduction of Ester Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, Sodium borohydride, Calcium chloride, EtOH, Reflux [5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanol. mdpi.com
2 Oxidation to Aldehyde The methanol derivative from Step 1, Dess-Martin periodinane, DMF 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde. mdpi.com
3 Further Functionalization The aldehyde from Step 2 can undergo reactions like reductive amination (e.g., with an amine and sodium triacetoxyborohydride). nih.gov Functionalized pyrazolo[1,5-a]pyrimidine derivative.

Synthesis of Pyrrolo[2,3-b]pyridine Derivatives

Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are another important class of heterocyclic compounds. researchgate.net Their synthesis often relies on constructing the pyridine ring onto a pre-existing pyrrole (B145914) core or vice versa.

A well-established method for synthesizing substituted 1H-pyrrolo[2,3-b]pyridines is through a cyclo-condensation reaction. ajol.info This approach typically involves the reaction of a 2-amino-1H-pyrrole-3-carbonitrile derivative with a compound containing an active methylene (B1212753) group. researchgate.net Examples of active methylene compounds used in this synthesis include acetylacetone, ethyl cyanoacetate, and malononitrile. researchgate.net The reaction is generally carried out in an acidic medium, such as acetic acid with a catalytic amount of hydrochloric acid, under reflux conditions. researchgate.net This one-pot reaction efficiently constructs the fused pyridine ring, leading to the formation of the desired pyrrolo[2,3-b]pyridine scaffold. ajol.info

Table 3: Cyclo-condensation for Pyrrolo[2,3-b]pyridine Synthesis

Pyrrole Precursor Active Methylene Compound Reaction Conditions Resulting Scaffold
2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile Acetylacetone Acetic acid, cat. HCl, Reflux Substituted 1H-pyrrolo[2,3-b]pyridine. researchgate.net
2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile Ethyl cyanoacetate Acetic acid, cat. HCl, Reflux Substituted 1H-pyrrolo[2,3-b]pyridine. researchgate.net
2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile Malononitrile Acetic acid, cat. HCl, Reflux Substituted 1H-pyrrolo[2,3-b]pyridine. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign, efficient, and sustainable. These principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound and its derivatives.

A key green strategy is the use of catalytic asymmetric hydrogenation to produce specific stereoisomers of chiral alcohols. For the synthesis of (S)-phenyl(pyridin-2-yl)methanol, a close analog of the target compound, a highly efficient method involves the asymmetric hydrogenation of the corresponding ketone, phenyl(pyridin-2-yl)methanone. google.com This reaction uses a chiral catalyst, such as one prepared from an iridium complex like [Ir(COD)Cl]₂ and a chiral ligand, under a hydrogen atmosphere. This catalytic approach offers high yield and excellent enantioselectivity (ee values up to 99%), minimizes waste compared to stoichiometric reagents, and represents a significant improvement in atom economy. google.com

Another green approach focuses on the reaction medium. Deep eutectic solvents (DES) have been successfully used as environmentally friendly media for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. ias.ac.in DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They offer advantages such as being non-toxic, biodegradable, and recyclable, providing a greener alternative to volatile organic solvents. ias.ac.in

Furthermore, developing solvent- and halide-free reactions is a central goal of green chemistry. For the synthesis of urea derivatives, a novel method involves the C-H functionalization of pyridine N-oxides with dialkylcyanamides. rsc.org This atom-economical approach avoids the use of solvents and halide-containing reagents, leading to a cleaner reaction profile with higher yields and reduced waste generation. rsc.org Such strategies, which focus on catalysis, safer solvents, and atom economy, are pivotal in advancing the sustainable synthesis of this compound and related compounds.

Iii. Reaction Mechanisms and Kinetic Studies of Phenyl Pyridin 3 Yl Methanol Transformations

Mechanistic Elucidation of Synthetic Pathways

The synthesis of Phenyl(pyridin-3-yl)methanol is typically achieved through two principal pathways: the nucleophilic addition of an organometallic reagent to an aldehyde or the reduction of a ketone. The mechanisms of these pathways dictate the reaction conditions and potential for stereochemical control.

One common synthetic route is the Grignard reaction, involving the nucleophilic addition of phenylmagnesium bromide to 3-pyridinecarboxaldehyde. The mechanism proceeds via the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. adichemistry.comyoutube.com This forms a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product, this compound. adichemistry.com

Another significant pathway is the reduction of Phenyl(pyridin-3-yl)methanone (3-benzoylpyridine). This transformation can be accomplished using various reducing agents, but catalytic asymmetric hydrogenation is particularly important for producing specific enantiomers of the chiral alcohol. wikipedia.org

Intermediates are transient species formed during a chemical reaction that are neither reactants nor final products. Their stability and structure are crucial in determining the reaction's course and outcome.

Magnesium Alkoxide Intermediate: In the Grignard synthesis of this compound, a key intermediate is the magnesium alkoxide salt formed immediately after the nucleophilic addition. adichemistry.com This species is stable until it is protonated in a separate workup step.

Alkoxysulfonium Ion Intermediate: In the oxidation of this compound to its corresponding ketone via a Swern oxidation, an alkoxysulfonium ion is a critical intermediate. This is formed when the alcohol's hydroxyl group reacts with the activated dimethyl sulfoxide (B87167) (DMSO) complex. wikipedia.org

Sulfur Ylide: Following the formation of the alkoxysulfonium ion in the Swern oxidation, a non-nucleophilic base like triethylamine (B128534) is added to deprotonate the ion, forming a sulfur ylide intermediate. wikipedia.org This ylide subsequently decomposes through a five-membered ring transition state to yield the final ketone product. wikipedia.org

Metal-Hydride Complexes: In catalytic hydrogenation reactions, the active catalyst often involves metal-hydride complexes. For instance, in ruthenium-catalyzed transfer hydrogenation, a ruthenium hydride species is generated, which then transfers the hydride to the ketone's carbonyl carbon through a concerted, six-membered transition state. nih.gov

Catalysts accelerate chemical reactions without being consumed and can profoundly influence the reaction mechanism, particularly in achieving stereoselectivity. In the synthesis of this compound, catalysts are paramount for the enantioselective reduction of the precursor ketone.

Transition-metal catalysts, particularly those based on ruthenium, rhodium, iridium, and copper, are widely used for the asymmetric hydrogenation of aryl heteroaryl ketones. nih.govacs.orgresearchgate.net These catalysts typically consist of a metal center and a chiral ligand. The ligand creates a chiral environment around the metal, forcing the substrate (the ketone) to bind in a specific orientation. nih.gov This geometric constraint directs the hydride transfer from the metal to a specific face (Re or Si) of the prochiral carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. nih.gov

The mechanism for many Ru-catalyzed hydrogenations involves a concerted, six-membered transition state where the catalyst's metal center, a nitrogen atom on the chiral ligand, and the ketone's carbonyl group coordinate to facilitate the hydride transfer. nih.gov The choice of metal, the electronic and steric properties of the chiral ligand, and the reaction conditions (solvent, base, pressure) all interact to determine the catalyst's activity and the enantiomeric excess (ee) of the resulting alcohol product. acs.org

Kinetics of this compound Reactions

Kinetic studies measure reaction rates and provide quantitative data to support proposed mechanisms. While specific kinetic data for the synthesis of this compound is limited, studies on the oxidation of its structural analogs, such as 3-pyridinemethanol (B1662793), offer valuable insights into the factors governing its reactivity.

A kinetic study on the oxidation of 3-pyridinemethanol by chromium(VI) in an acidic medium revealed that the reaction follows pseudo-first-order kinetics under a large excess of the alcohol. researchgate.net The reaction mechanism was shown to involve the formation of intermediate chromium species, such as Cr(V) and Cr(IV). researchgate.net

Several factors can influence the rate of chemical reactions involving this compound. These include:

Concentration of Reactants: Reaction rates are generally dependent on the concentration of the reactants. In the oxidation of 3-pyridinemethanol by Cr(VI), the rate shows a dependence on the concentrations of both the alcohol and the oxidant. researchgate.net

Temperature: Increasing the temperature typically increases the reaction rate by providing molecules with more kinetic energy. acs.org

Solvent: The polarity and viscosity of the solvent can affect reaction rates by influencing the stability of reactants, transition states, and intermediates. acs.org

Presence of a Catalyst: Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.

Acidity (pH): For reactions in aqueous media, the concentration of H+ can significantly impact the rate, as observed in the acid-catalyzed oxidation of pyridinemethanols. researchgate.net

Thermodynamic parameters (enthalpy, entropy, Gibbs free energy) describe the energy changes and spontaneity of a reaction, while kinetic parameters (activation energy, pre-exponential factor) relate to the reaction rate.

In the kinetic study of the oxidation of 3-pyridinemethanol and 4-pyridinemethanol (B147518) by Cr(VI), the apparent activation parameters were determined from the temperature dependence of the second-order rate constants. researchgate.net These parameters provide crucial information about the energy barrier of the reaction.

Apparent Activation Parameters for the Oxidation of Pyridinemethanols by Cr(VI)
Compound[HClO₄] (M)ΔH (kJ mol-1)ΔS (J K-1 mol-1)
3-Pyridinemethanol1.059 ± 2-90 ± 5
3-Pyridinemethanol2.058 ± 1-91 ± 3
4-Pyridinemethanol1.055 ± 1-100 ± 4
4-Pyridinemethanol2.054 ± 2-101 ± 6

Data sourced from a kinetic study on the oxidation of pyridinemethanols. researchgate.net

Specific Reaction Types and Their Mechanisms

This compound, as a secondary alcohol, can undergo several types of reactions, with oxidation being one of the most common.

Oxidation to Phenyl(pyridin-3-yl)methanone:

The oxidation of this compound yields the corresponding ketone, Phenyl(pyridin-3-yl)methanone. This transformation is a key step in many synthetic sequences and can be achieved using various oxidizing agents.

Swern Oxidation Mechanism: This is a mild and widely used method that converts primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org The mechanism begins with the activation of DMSO with oxalyl chloride at low temperatures to form a chloro(dimethyl)sulfonium chloride intermediate. wikipedia.org The alcohol then attacks this electrophilic sulfur species, forming an alkoxysulfonium salt. wikipedia.org A hindered, non-nucleophilic base, such as triethylamine, is added to deprotonate the carbon alpha to the oxygen, generating a sulfur ylide. wikipedia.org The final step is an intramolecular elimination reaction via a five-membered ring transition state, which yields the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.org This method's mild conditions make it compatible with a wide range of other functional groups. wikipedia.org

Chromium(VI) Oxidation Mechanism: In acidic conditions, Cr(VI) reagents can oxidize secondary alcohols to ketones. The mechanism is believed to involve the formation of a chromate (B82759) ester intermediate from the alcohol and the chromium species. The rate-determining step is then the cleavage of the C-H bond on the carbinol carbon, with the assistance of a base (like water), leading to the formation of the ketone and a reduced chromium species (Cr(IV)). researchgate.net

Oxidation Reactions of this compound

The oxidation of this compound can be achieved using various oxidizing agents, with the reaction mechanism and kinetics being dependent on the specific reagent and conditions employed. While direct kinetic studies on this compound are not extensively documented, valuable insights can be drawn from studies on analogous pyridine (B92270) derivatives and other aromatic alcohols.

Oxidation by Permanganate (B83412): In acidic media, potassium permanganate is a powerful oxidizing agent. The kinetics of the oxidation of related compounds, such as pyridine-3-carboxaldehyde, by permanganate have been found to be first order with respect to both the oxidant and the substrate. A proposed mechanism for the oxidation of an alcohol like this compound would likely involve the formation of an unstable permanganate ester. This intermediate would then decompose in the rate-determining step to yield the corresponding ketone, phenyl(pyridin-3-yl)methanone. The reaction rate is typically influenced by the acidity of the medium.

Oxidation by Cerium(IV): The oxidation of pyridine derivatives by cerium(IV) in acidic solutions has been studied, revealing first-order dependence on the oxidant and a fractional-order dependence on the substrate. researchgate.net A plausible mechanism for the oxidation of this compound by Ce(IV) would involve the formation of a complex between the alcohol and Ce(IV). This complex would then undergo a one-electron transfer in the rate-determining step to form a radical intermediate, which is subsequently oxidized to the final ketone product.

Oxidation with Pyridinium (B92312) Chlorochromate (PCC): Pyridinium chlorochromate (PCC) is a milder and more selective oxidizing agent, often used for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org The oxidation of this compound with PCC would proceed via the formation of a chromate ester. The subsequent step involves the abstraction of the carbinol hydrogen by the pyridinium ion in a likely E2-like elimination mechanism, leading to the formation of phenyl(pyridin-3-yl)methanone. This method is advantageous as it minimizes over-oxidation to the carboxylic acid.

Oxidizing AgentProposed IntermediateKey Mechanistic Steps
Acidic PermanganatePermanganate EsterFormation of the ester followed by its decomposition in the rate-determining step.
Cerium(IV)Ce(IV)-Alcohol ComplexComplex formation followed by a one-electron transfer to form a radical intermediate.
Pyridinium Chlorochromate (PCC)Chromate EsterFormation of the ester followed by an E2-like elimination of the carbinol hydrogen.

Reductions of this compound Derivatives

Information regarding the reduction of derivatives of this compound is limited in the available literature. Typically, the reduction of an alcohol functional group is not a common transformation unless it is first converted to a better leaving group. However, the pyridine ring in this compound derivatives can undergo reduction under certain conditions.

Catalytic hydrogenation is a common method for the reduction of aromatic rings. While specific kinetic data for this compound derivatives is scarce, studies on the hydrogenation of pyridine and its derivatives show that the reaction is influenced by the catalyst, solvent, and substituents on the ring. The reduction of the pyridine ring in a this compound derivative would likely proceed via a heterogeneous catalytic pathway, involving the adsorption of the pyridine ring onto the surface of a metal catalyst (e.g., platinum, palladium, or rhodium) followed by the stepwise addition of hydrogen atoms.

Nucleophilic Substitution Reactions Involving the Methanol (B129727) Group

The hydroxyl group of an alcohol is a poor leaving group, and therefore, direct nucleophilic substitution on this compound is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or a halide.

One common method to achieve this is by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine. This reaction forms a tosylate ester. The tosylate group is an excellent leaving group, and the resulting phenyl(pyridin-3-yl)methyl tosylate can then readily undergo SN2 reactions with a variety of nucleophiles.

Interestingly, it has been observed that the treatment of some pyridine methanols with tosyl chloride can directly lead to the formation of the corresponding chloride, which is a nucleophilic substitution product where chloride is the nucleophile. This suggests that the intermediate formed from the reaction of the alcohol with tosyl chloride can be susceptible to attack by the chloride ion generated in the reaction mixture.

The mechanism for this chlorination likely involves the initial formation of the tosylate ester. The chloride ion, present from the tosyl chloride reagent, can then act as a nucleophile and displace the tosylate group. The rate of this substitution would be dependent on the concentration of the tosylate intermediate and the nucleophilicity of the chloride ion.

ReagentIntermediateProduct of Nucleophilic Substitution
Tosyl Chloride / PyridinePhenyl(pyridin-3-yl)methyl tosylatePhenyl(pyridin-3-yl)methyl chloride (in some cases)
Phenyl(pyridin-3-yl)methyl tosylate + Nucleophile (e.g., Br⁻, I⁻, CN⁻)-Corresponding substituted product

Iv. Advanced Spectroscopic and Computational Analysis in Research on Phenyl Pyridin 3 Yl Methanol

Spectroscopic Characterization Techniques

Spectroscopic methods provide empirical data on the molecular structure and functional groups present in Phenyl(pyridin-3-yl)methanol. Each technique offers a unique insight into the compound's chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the chemical shifts (δ) and coupling constants (J) reveal the connectivity of protons. The aromatic protons of the phenyl and pyridine (B92270) rings typically appear in the downfield region (around 7.0-8.6 ppm) due to the deshielding effect of the aromatic currents. The single proton on the carbon bearing the hydroxyl group (the benzylic proton) would be expected to appear as a singlet or a doublet, depending on coupling with the hydroxyl proton, in the range of 5.0-6.0 ppm. The hydroxyl proton itself often presents as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Representative ¹H and ¹³C NMR Data for Phenyl(pyridin-yl)methanol Isomers

Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H 8.63 – 8.57 m Pyridine ring
7.64 td 7.7, 1.7 Pyridine ring
7.44 – 7.34 m Phenyl ring
7.31 dt 5.5, 2.2 Pyridine ring
7.25 – 7.20 m Phenyl ring
7.17 dd 7.9, 0.6 Pyridine ring
5.78 d 4.3 CH-OH
5.29 d 4.4 OH
¹³C 160.8 Pyridine ring (C-2)
147.8 Pyridine ring
143.2 Phenyl ring (C-1')
136.8 Pyridine ring
128.6 Phenyl ring
127.8 Phenyl ring
127.1 Phenyl ring
122.4 Pyridine ring
121.4 Pyridine ring
74.9 CH-OH

Note: Data for Phenyl(pyridin-2-yl)methanol in CDCl₃. The chemical shifts for this compound are expected to be similar but with distinct differences due to the change in the nitrogen atom's position.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear at wavenumbers just above 3000 cm⁻¹. The C-O stretching vibration of the alcohol group will likely be observed in the 1000-1260 cm⁻¹ region. Additionally, C=C and C=N stretching vibrations within the aromatic rings will produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
O-H Stretch 3200-3600 Strong, Broad
Aromatic C-H Stretch 3000-3100 Medium to Weak
Aliphatic C-H Stretch 2850-2960 Medium to Weak
C=C and C=N Aromatic Ring Stretches 1400-1600 Medium to Strong

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the presence of two aromatic rings, phenyl and pyridine, leads to characteristic π → π* transitions. These transitions are typically observed in the UV region. Studies on similar phenyl-pyridine systems suggest that absorption bands can be expected in the range of 250 to 390 nm researchgate.net. The exact position and intensity of these bands can be influenced by the solvent polarity. For instance, in a related furo[2,3-b]pyridine derivative, absorption bands were noted around 280 nm and 340 nm researchgate.net.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular formula of this compound is C₁₂H₁₁NO, corresponding to a monoisotopic mass of approximately 185.0841 g/mol nih.gov.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 185. A prominent fragmentation pathway would likely involve the loss of a hydrogen atom to form a stable oxonium ion at m/z 184. Another common fragmentation would be the cleavage of the C-C bond between the methoxy carbon and the phenyl ring, leading to a pyridyl-methoxy fragment or a phenyl fragment. The fragmentation of the related isomer, Phenyl(pyridin-2-yl)methanol, shows a top peak at m/z 185, with other significant fragments at m/z 79 and 108 nih.gov. PubChem also provides predicted collision cross-section data for this compound, indicating expected m/z values for various adducts, such as [M+H]⁺ at 186.09134 and [M+Na]⁺ at 208.07328 uni.lu.

Table 3: Predicted m/z Values for Adducts of this compound uni.lu

Adduct m/z
[M+H]⁺ 186.09134
[M+Na]⁺ 208.07328
[M-H]⁻ 184.07678
[M+H-H₂O]⁺ 168.08132

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While crystallographic data for this compound is not available in the provided search results, the crystal structure of its isomer, Phenyl(pyridin-2-yl)methanol, has been determined. This data can serve as a valuable reference.

For Phenyl(pyridin-2-yl)methanol, the compound crystallizes in the orthorhombic space group Pna2₁ nih.gov. In the crystal structure, the pyridine and phenyl rings are inclined to each other by a dihedral angle of 71.42(10)°. The molecules are linked by O—H···N hydrogen bonds, forming helical chains along the c-axis rsc.org. It is expected that this compound would also exhibit significant hydrogen bonding in the solid state, influencing its crystal packing.

Table 4: Crystallographic Data for Phenyl(pyridin-2-yl)methanol rsc.org

Parameter Value
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 7.4385 (8)
b (Å) 14.3429 (16)
c (Å) 9.2255 (10)
V (ų) 984.27 (19)

Computational Chemistry Studies

Computational chemistry, particularly using Density Functional Theory (DFT), offers powerful tools for investigating the properties of molecules like this compound at a theoretical level. These studies can predict and complement experimental findings.

DFT calculations can be employed to optimize the molecular geometry of this compound, providing theoretical values for bond lengths and angles that can be compared with experimental data from SC-XRD. Furthermore, these calculations can predict vibrational frequencies, which aids in the assignment of experimental IR spectra.

Theoretical calculations of NMR chemical shifts can also be performed to assist in the interpretation of experimental NMR spectra . Time-dependent DFT (TD-DFT) is a valuable method for predicting electronic absorption spectra, providing insights into the nature of the electronic transitions observed in UV-Vis spectroscopy .

Studies on related pyridine derivatives have utilized DFT to investigate electronic structure, including the analysis of frontier molecular orbitals (HOMO and LUMO) to understand reactivity, and Natural Bond Orbital (NBO) analysis to explore hyperconjugative interactions and charge delocalization mdpi.com. Such computational approaches provide a deeper understanding of the electronic properties and reactivity of this compound.

V. Applications of Phenyl Pyridin 3 Yl Methanol in Catalysis and Asymmetric Synthesis

Phenyl(pyridin-3-yl)methanol as a Ligand in Coordination Chemistry

The pyridine (B92270) moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. jscimedcentral.comresearchgate.net this compound is no exception, utilizing the lone pair of electrons on the nitrogen atom to bind to metal centers. This coordination can influence the electronic properties and steric environment of the metal, thereby tuning its catalytic activity. jscimedcentral.com

The coordination of this compound and its derivatives to transition metals such as palladium (II), copper (II), cobalt (II), nickel (II), and manganese (II) can result in complexes with significant catalytic potential. acs.orgias.ac.in These complexes have been investigated for their efficacy in various organic transformations. For instance, palladium (II) complexes bearing pyridine-based ligands have demonstrated high efficiency as precatalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. acs.org The electronic nature of substituents on the pyridine ring can modulate the catalytic efficiency, with electron-donating groups often enhancing the reaction yield. acs.org Similarly, copper, cobalt, nickel, and manganese complexes with pyridine-containing ligands have been successfully employed as catalysts in the Henry reaction, a classic carbon-carbon bond-forming reaction. ias.ac.in

Chiral this compound Derivatives in Asymmetric Catalysis

The development of chiral ligands and catalysts is paramount for the synthesis of enantiomerically pure compounds, which is of utmost importance in the pharmaceutical and fine chemical industries. nih.gov Chiral derivatives of this compound have emerged as promising candidates in the field of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of a single enantiomer of a product. chim.it The innovation in chiral pyridine-derived ligands has been a crucial area of research, leading to the development of highly effective catalysts for a variety of asymmetric reactions. nih.gov

The asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols is a fundamental and widely studied transformation. Chiral ligands derived from this compound can be complexed with metals like iridium to create highly efficient and enantioselective catalysts for this purpose. These catalytic systems are capable of delivering chiral pyridyl-substituted secondary alcohols with exceptional levels of enantioselectivity.

Table 1. Examples of Enantioselective Hydrogenation of Prochiral Ketones using Pyridine-derived Catalysts.
Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Yield
Ir-f-phamidol2-Pyridyl KetonesChiral Pyridyl-substituted Secondary AlcoholsUp to >99%High
trans-Ru(H)2(S,S-dpen)(S-xylbinap)Acetophenone1-PhenylethanolHighNot specified

Chiral catalysts derived from this compound are also effective in promoting asymmetric addition reactions, where a nucleophile adds to an electrophile in a stereocontrolled manner. These reactions are fundamental for constructing chiral molecules with new stereocenters. Examples include Michael additions and the addition of organometallic reagents to unsaturated compounds. researchgate.net For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed for the synthesis of enantioenriched 3-substituted piperidines from pyridine and sp2-hybridized boronic acids. acs.org This methodology provides access to a wide variety of chiral piperidines, which are common structural motifs in pharmaceuticals. acs.org

Table 2. Asymmetric Addition Reactions Catalyzed by Pyridine-Derived Systems.
Reaction TypeCatalyst/Ligand TypeSubstratesProduct TypeKey Features
Asymmetric Reductive Heck ReactionRh-complex with chiral ligandPyridine, Arylboronic acidsEnantioenriched 3-substituted piperidinesHigh yield and excellent enantioselectivity. acs.org
Michael AdditionLi-Al heterobimetallic catalyst with chiral amino diolα,β-unsaturated compounds, Malonates, ThiophenolChiral Michael adductsGood yield and high enantiomeric excesses. researchgate.net
Asymmetric Arylation of IminesCopper-catalyzed3-Pyridyl imines, ArylboroxinesChiral pyridines with an amino groupRequires a directing group. chim.it

In addition to their use in catalytic amounts, chiral molecules derived from this compound can be employed as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is removed, yielding an enantiomerically enriched product. While specific examples for this compound as a chiral auxiliary are not detailed in the provided context, the structural features are suitable for such applications, a common strategy in asymmetric synthesis.

Organocatalytic Applications

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. This field has grown to become a third pillar of catalysis, alongside metal and enzyme catalysis. Derivatives of this compound have shown potential in this area. For example, a solid-supported version of the related Phenyl(2-quinolyl)methanol has been successfully used as an organocatalyst for the reduction of aromatic nitro compounds. acs.org In this system, the organic molecule acts as a hydride donor, and it can be regenerated in situ, allowing for its use in catalytic amounts. acs.org The solid support facilitates the separation and recycling of the catalyst. acs.org Furthermore, pyridine and its derivatives, such as 2-pyridylmethanol, can act as general base catalysts, for instance, in the reaction of methanol (B129727) with phenyl isocyanate. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Phenyl(pyridin-3-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation-reduction reactions. For example, fluorinated analogs (e.g., (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) are prepared using fluorinating agents like KF in DMSO at elevated temperatures . For this compound, a plausible route involves the oxidation of a benzyl-protected pyridine intermediate using KMnO₄ in acidic conditions or CrO₃ in acetic acid, followed by selective reduction of the carbonyl group with NaBH₄ . Yield optimization requires precise control of solvent polarity (e.g., DMSO for fluorination) and stoichiometric ratios of reagents.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify aromatic proton environments (e.g., pyridine vs. phenyl ring signals) and LCMS to verify molecular weight . For crystallographic confirmation, employ single-crystal X-ray diffraction using SHELXL for refinement, which is robust for small-molecule structures despite its historical limitations in handling twinned data . IR spectroscopy can further validate hydroxyl and aromatic C-H stretches.

Q. What are the key reactivity trends of this compound in nucleophilic substitution or oxidation reactions?

  • Methodological Answer : The hydroxyl group undergoes oxidation to ketones or carboxylic acids with KMnO₄ (acidic/basic conditions) . The pyridine ring participates in electrophilic substitution, favoring positions meta to the methanol group due to electronic effects. For example, bromination with Br₂/FeBr₃ would occur at the pyridine’s 5-position. Steric hindrance from the phenyl group may reduce reactivity at the ortho position .

Advanced Research Questions

Q. How can computational tools resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., unexpected splitting or integration) may arise from dynamic effects like tautomerism. Use DFT calculations (Gaussian or ORCA) to model optimized geometries and predict NMR spectra. Compare computed shifts with experimental data to identify dominant conformers . For ambiguous LCMS fragments, tandem MS/MS coupled with molecular docking (AutoDock) can elucidate fragmentation pathways .

Q. What strategies improve the enantioselective synthesis of chiral this compound derivatives?

  • Methodological Answer : Employ asymmetric catalysis, such as Sharpless epoxidation or Noyori hydrogenation , to introduce chirality. For example, a chiral Ru-BINAP catalyst can reduce ketone intermediates with >90% ee . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) in biphasic systems (hexane/water) can separate enantiomers . Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .

Q. How do electron-withdrawing substituents (e.g., -CF₃) on the pyridine ring alter the bioactivity of this compound analogs?

  • Methodological Answer : Fluorine or trifluoromethyl groups enhance lipophilicity and metabolic stability, improving membrane permeability. In anticancer studies, -CF₃ at the pyridine’s 2-position increases binding affinity to kinase targets (e.g., Bcr-Abl) by inducing hydrophobic interactions . Assess via surface plasmon resonance (SPR) for binding kinetics and MTT assays (Mosmann’s method) for cytotoxicity .

Data Analysis and Optimization

Q. How can conflicting crystallographic data from twinned crystals of this compound derivatives be resolved?

  • Methodological Answer : Use SHELXL’s TWIN/BASF commands to model twinning ratios and refine against high-resolution data (d-spacing < 0.8 Å). Validate with R₁/Rw convergence metrics and difference Fourier maps . For severe twinning, switch to olex2.refine or PHENIX for improved handling of pseudo-merohedral twins.

Q. What experimental design principles minimize byproducts during multi-step derivatization of this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). For example, a central composite design can identify ideal conditions for Suzuki-Miyaura coupling (e.g., Pd(OAc)₂, 80°C, 12 h) to attach aryl groups . Use HPLC-DAD to track intermediates and GC-MS to quantify side products .

Comparative Analysis

Q. How does the substitution pattern (e.g., -F, -Cl, -CH₃) on the pyridine ring affect the compound’s electronic properties?

  • Methodological Answer : Substituents alter the pyridine’s electron density, quantified via Hammett σ constants . -CF₃ (σₚ = 0.54) increases electrophilicity, enhancing reactivity in SNAr reactions, while -OCH₃ (σₚ = -0.27) deactivates the ring . Measure experimentally using cyclic voltammetry (oxidation potentials) or UV-Vis (charge-transfer transitions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.